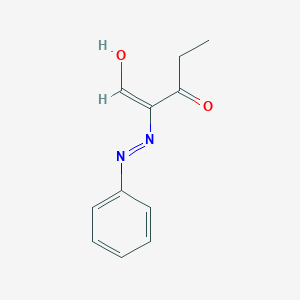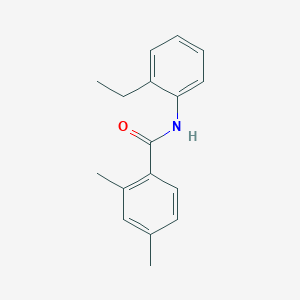![molecular formula C65H40 B12525584 2,2'-Bis(10-phenylanthracen-9-yl)-9,9'-spirobi[fluorene] CAS No. 676168-64-2](/img/structure/B12525584.png)
2,2'-Bis(10-phenylanthracen-9-yl)-9,9'-spirobi[fluorene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bis(10-phenylanthracen-9-yl)-9,9’-spirobi[fluorene] is a complex organic compound that has garnered significant interest in the field of material science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. This compound is known for its unique structural properties, which contribute to its high thermal stability and efficient blue fluorescence.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(10-phenylanthracen-9-yl)-9,9’-spirobi[fluorene] typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, where 9,9’-spirobi[fluorene] is coupled with 10-bromo-9-phenylanthracene in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Bis(10-phenylanthracen-9-yl)-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur, particularly at the anthracene moieties, using reagents such as bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated anthracene derivatives.
Aplicaciones Científicas De Investigación
2,2’-Bis(10-phenylanthracen-9-yl)-9,9’-spirobi[fluorene] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in photodynamic therapy.
Industry: Widely used in the development of OLEDs and other optoelectronic devices due to its high thermal stability and efficient blue fluorescence
Mecanismo De Acción
The mechanism by which 2,2’-Bis(10-phenylanthracen-9-yl)-9,9’-spirobi[fluorene] exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes intersystem crossing to a triplet state, followed by triplet-triplet annihilation, resulting in photon upconversion and emission of blue light. This process is facilitated by the unique spiro structure, which helps in maintaining the rigidity and planarity of the molecule, thus enhancing its photophysical properties .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
1,4-Bis(10-phenylanthracen-9-yl)benzene: Another anthracene derivative with comparable photophysical properties.
10,10’-Diphenyl-9,9’-bianthracene: Lacks the central spiro structure but exhibits similar fluorescence characteristics .
Uniqueness
2,2’-Bis(10-phenylanthracen-9-yl)-9,9’-spirobi[fluorene] stands out due to its spiro structure, which imparts higher thermal stability and rigidity compared to other anthracene derivatives. This structural uniqueness enhances its performance in optoelectronic applications, making it a preferred choice for high-efficiency OLEDs .
Propiedades
Número CAS |
676168-64-2 |
|---|---|
Fórmula molecular |
C65H40 |
Peso molecular |
821.0 g/mol |
Nombre IUPAC |
2,2'-bis(10-phenylanthracen-9-yl)-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C65H40/c1-3-19-41(20-4-1)61-49-25-7-11-29-53(49)63(54-30-12-8-26-50(54)61)43-35-37-47-45-23-15-17-33-57(45)65(59(47)39-43)58-34-18-16-24-46(58)48-38-36-44(40-60(48)65)64-55-31-13-9-27-51(55)62(42-21-5-2-6-22-42)52-28-10-14-32-56(52)64/h1-40H |
Clave InChI |
NGFHCCDHAXFXOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC6=C(C=C5)C7=CC=CC=C7C68C9=CC=CC=C9C1=C8C=C(C=C1)C1=C2C=CC=CC2=C(C2=CC=CC=C21)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


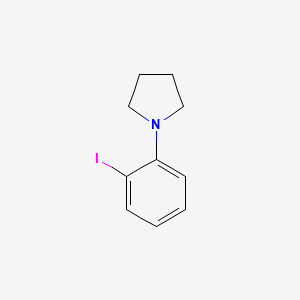
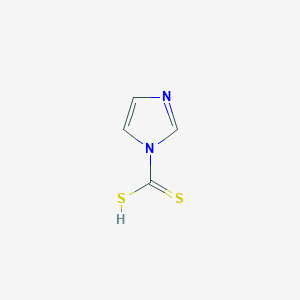


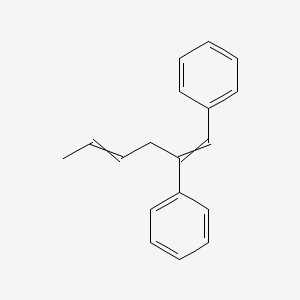


![Benzoic acid, 4-[(R)-(formylamino)phenylmethyl]-, methyl ester](/img/structure/B12525566.png)

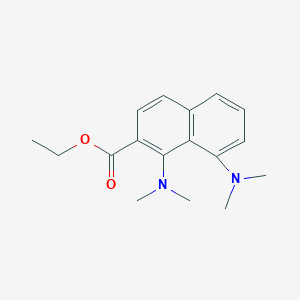
![N-[2-(Diethylamino)ethyl]-4-(4-fluorophenoxy)benzene-1-sulfonamide](/img/structure/B12525591.png)
![N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine](/img/structure/B12525598.png)
